molecular formula C10H13ClFN B15057329 (r)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

(r)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B15057329
M. Wt: 201.67 g/mol
InChI Key: PBZQWAHJDBRUFM-QRPNPIFTSA-N
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Description

®-3-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which undergoes cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-3-(2-Fluorophenyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)pyrrolidine
  • 3-(2-Fluorophenyl)pyrrolidine
  • N-Substituted pyrrolidines

Uniqueness

®-3-(2-Fluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(3R)-3-(2-fluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m0./s1

InChI Key

PBZQWAHJDBRUFM-QRPNPIFTSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC=CC=C2F.Cl

Canonical SMILES

C1CNCC1C2=CC=CC=C2F.Cl

Origin of Product

United States

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